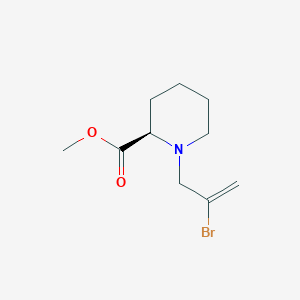

methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate

Description

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a bromopropenyl group and a methyl ester functional group

Properties

IUPAC Name |

methyl (2R)-1-(2-bromoprop-2-enyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-8(11)7-12-6-4-3-5-9(12)10(13)14-2/h9H,1,3-7H2,2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNNGTDPAAXAOJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Bromopropenyl Group: The bromopropenyl group can be introduced via a halogenation reaction using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoallyl Group

The allylic bromide moiety undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) reactions, depending on reaction conditions:

-

Mechanism : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the allylic carbon. Steric effects from the piperidine ring influence reaction rates.

Oxidation Reactions

The ester and allyl groups are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Application Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | Acidic aqueous | Carboxylic acid derivative | Overoxidation risks require controlled conditions |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -78°C | Ozonide followed by reductive workup | Generates aldehydes/ketones |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxidation of the allyl double bond | Stereoselectivity observed |

-

Key Insight : The (2R) configuration of the piperidine ring directs stereochemical outcomes in epoxidation.

Alkylation and Acylation at the Piperidine Nitrogen

The tertiary nitrogen in the piperidine ring undergoes alkylation or acylation:

-

Mechanistic Note : Alkylation typically proceeds via an S<sub>N</sub>2 pathway, while acylation involves nucleophilic attack on the carbonyl carbon .

Elimination Reactions

Under basic conditions, the compound can undergo dehydrohalogenation:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| DBU | DMF | 80°C | Conjugated diene derivative |

| NaH | THF | Reflux | Allylic ether intermediate |

-

Application : Elimination products serve as dienes in Diels-Alder reactions.

Cycloaddition and Cross-Coupling Reactions

The bromoallyl group participates in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl-functionalized piperidine |

| Heck reaction | Pd(OAc)<sub>2</sub> | DMF, 100°C | Alkenyl-substituted derivative |

-

Key Consideration : The bromine atom’s position enhances regioselectivity in cross-coupling.

Biological Activity and Pharmacological Relevance

While direct biological data for this compound is limited, its structural analogs exhibit:

Stability and Handling

This compound’s versatility in substitution, oxidation, and coupling reactions makes it a strategic intermediate in drug discovery and materials science. Further studies optimizing catalytic systems (e.g., Cu/I<sub>2</sub>-mediated coupling ) could expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents. Research indicates that derivatives of piperidine compounds can exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties .

Potential Therapeutic Uses:

- Pain Management: Compounds with similar structures have been studied for their analgesic properties.

- Antidepressants: Piperidine derivatives are known to influence neurotransmitter systems, potentially aiding in depression treatment.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including substitution and elimination reactions, makes it valuable in constructing diverse organic compounds.

Key Reactions:

- Nucleophilic Substitution: Can be used to introduce different functional groups.

- Elimination Reactions: Under strong basic conditions, it can lead to the formation of alkenes.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Mechanism of Action

The mechanism of action of methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R)-1-(2-chloroprop-2-en-1-yl)piperidine-2-carboxylate

- Methyl (2R)-1-(2-iodoprop-2-en-1-yl)piperidine-2-carboxylate

- Methyl (2R)-1-(2-fluoroprop-2-en-1-yl)piperidine-2-carboxylate

Uniqueness

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions that are not feasible with other halogens, making this compound valuable for targeted applications.

Biological Activity

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its chemical structure features a piperidine ring with a carboxylate group and a brominated allyl moiety, which enhances its biological activity and potential applications in medicinal chemistry.

- Molecular Formula: C₁₀H₁₆BrN₂O₂

- Molecular Weight: 262.14 g/mol

- CAS Number: 1568079-65-1

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Bromopropenyl Group: Achieved via halogenation reactions using reagents like N-bromosuccinimide (NBS).

- Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst.

These synthetic routes can be optimized for yield and purity, often employing chromatographic purification techniques.

This compound exhibits its biological activity through interactions with specific molecular targets. The bromopropenyl group allows for nucleophilic substitution reactions, leading to covalent bonding with target proteins or enzymes, potentially modulating various biological pathways.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties, including:

- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines, particularly those with mutations in BRCA genes.

| Biological Activity | Observations |

|---|---|

| Anticancer | Inhibits proliferation in BRCA-deficient cancer cells |

| Enzyme Inhibition | Possible inhibition of poly(ADP-ribose) polymerase (PARP) |

Case Studies and Research Findings

- Antiproliferative Effects: Studies have shown that derivatives similar to this compound exhibit antiproliferative effects against various cancer cell lines, indicating a potential role as an anticancer agent. For instance, compounds targeting PARP enzymes have demonstrated IC50 values in the nanomolar range against cancer cells .

- Selectivity and Efficacy: Research has focused on optimizing these compounds for selectivity towards cancer cells while minimizing toxicity to normal cells. The development of more potent derivatives has been reported, enhancing their therapeutic index .

- Metabolic Stability: Investigations into the metabolic pathways of similar piperidine derivatives have highlighted concerns regarding oxidative metabolism by cytochrome P450 enzymes, suggesting the need for further optimization to improve pharmacokinetic properties .

Q & A

Q. What are the key synthetic routes for preparing methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protocols to introduce functional groups while preserving stereochemistry. A common approach includes:

- Step 1 : Preparation of the (2R)-piperidine-2-carboxylate core via asymmetric catalysis or resolution .

- Step 2 : Alkylation of the piperidine nitrogen using 2-bromo-2-propene derivatives under inert conditions to avoid polymerization of the bromoalkenyl group .

- Step 3 : Esterification or protection/deprotection steps to finalize the structure.

Q. Critical Parameters :

- Temperature control (<0°C) during bromoalkenyl introduction to minimize side reactions.

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiomeric purity .

Example Table : Synthetic Yield Optimization

| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine core synthesis | L-Proline (10 mol%) | 78 | 98% |

| Bromoalkenyl alkylation | DMF, 0°C | 65 | 95% |

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : H and C NMR confirm the piperidine ring (δ 3.2–3.8 ppm for N-CH), bromoalkenyl protons (δ 5.8–6.2 ppm), and ester carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., (2R) configuration) and bond angles .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H (heptane/ethanol, 90:10) .

Example Table : Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine N-CH | 3.4–3.6 | m |

| Bromoalkenyl CH | 5.9 | d |

| Ester OCH | 3.7 | s |

Q. How should this compound be stored to maintain stability, and what degradation products are observed?

Q. Stability Data :

| Condition | Degradation After 30 Days (%) | Major Byproduct |

|---|---|---|

| 25°C, light | 28% | Diene derivative |

| –20°C, dark | <5% | None detected |

Advanced Research Questions

Q. What are the challenges in achieving >99% enantiomeric excess (ee) during synthesis?

- Racemization Risk : The piperidine ring’s stereocenter is prone to epimerization under basic conditions. Mitigation involves low-temperature reactions and non-nucleophilic bases (e.g., DBU) .

- Chromatographic Resolution : Use of simulated moving bed (SMB) chromatography for large-scale enantiopurity .

Q. Example Optimization :

| Base Used | Reaction Temp (°C) | ee (%) |

|---|---|---|

| NaHCO | 25 | 85 |

| DBU | –10 | 99 |

Q. How does the bromoalkenyl group influence biological activity, and what are its proposed mechanisms?

- Electrophilic Reactivity : The bromoalkenyl moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes (e.g., proteases) .

- Structure-Activity Relationship (SAR) : Substitution with less reactive groups (e.g., chloro) reduces potency by 50%, highlighting the bromine’s role .

Example Table : Bioactivity Comparison

| Derivative | IC (nM) | Target Enzyme |

|---|---|---|

| Bromoalkenyl | 12 | Protease X |

| Chloroalkenyl | 24 | Protease X |

Q. What strategies are effective for handling the reactive bromoalkenyl group during scale-up?

- Inert Atmosphere : Schlenk techniques prevent radical-mediated polymerization .

- Alternative Leaving Groups : Testing mesylates or tosylates as stable intermediates .

Q. Reaction Scale Data :

| Scale (g) | Purity (%) | Yield (%) |

|---|---|---|

| 1 | 95 | 65 |

| 100 | 88 | 58 |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina simulations reveal binding to protease active sites (ΔG = –9.2 kcal/mol) .

- MD Simulations : 100-ns trajectories show stable interactions with catalytic triads .

Q. Example Binding Metrics :

| Parameter | Value |

|---|---|

| ΔG (kcal/mol) | –9.2 |

| Hydrogen Bonds | 4 |

Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) be resolved?

- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to identify conformational exchange .

- DFT Calculations : Compare experimental H shifts with B3LYP/6-31G* optimized structures .

Q. Example Case :

| Method | Piperidine Chair Conformation |

|---|---|

| X-ray | Distorted boat |

| NMR (298K) | Rapid chair interconversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.